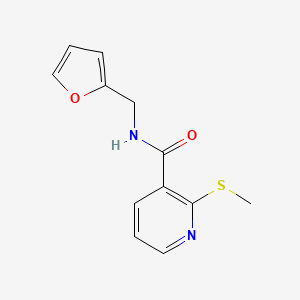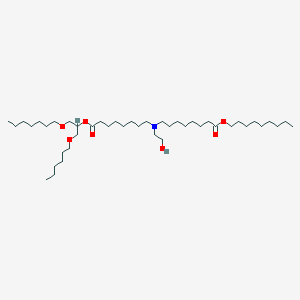
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a nicotinamide moiety, and a methylthio group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, furan-2-carbaldehyde, and methylthiol.
Condensation Reaction: The furan-2-carbaldehyde is reacted with 2-chloronicotinic acid in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Thioether Formation: The intermediate compound is then treated with methylthiol under appropriate conditions to introduce the methylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or nicotinamide moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound’s furan and nicotinamide moieties may interact with enzymes or receptors, modulating their activity. The methylthio group can also influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(Furan-2-ylmethyl)-2-(methylthio)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
N-(Furan-2-ylmethyl)-2-(methylthio)pyridine: Similar structure but with a pyridine moiety instead of nicotinamide.
N-(Furan-2-ylmethyl)-2-(methylthio)thiophene: Similar structure but with a thiophene moiety instead of nicotinamide.
Uniqueness
N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the furan and nicotinamide moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N2O2S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
JMFHTZSBDYCESN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365215.png)
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365217.png)
![(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)
![N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13365223.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365235.png)
![2,5,7-Triphenyl-3-oxa-4,6-diazatricyclo[4.1.0.0~2,4~]heptane](/img/structure/B13365242.png)


![3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365267.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)

